BRD5631 Exhibits mTOR-Independent Autophagy Induction: Direct Comparison with PI-103
BRD5631 enhances autophagy without inhibiting mTOR, unlike the mTOR inhibitor PI-103. In HeLa cells stably expressing GFP-LC3, BRD5631 (10 μM, 4 hours) induced a comparable increase in GFP-LC3 puncta formation to PI-103 (2.5 μM, 4 hours), yet BRD5631 did not reduce phospho-S6K or phospho-4E-BP1 levels, demonstrating mTOR-independent activity [1]. This is a critical differentiator because mTOR inhibition carries significant off-target metabolic and growth-suppressive effects that confound interpretation of autophagy-specific phenotypes.
| Evidence Dimension | GFP-LC3 puncta formation (autophagosome induction) and mTOR pathway activation |
|---|---|
| Target Compound Data | BRD5631 (10 μM) induced GFP-LC3 puncta formation comparable to PI-103; no reduction in phospho-S6K or phospho-4E-BP1 |
| Comparator Or Baseline | PI-103 (2.5 μM) induced GFP-LC3 puncta formation; reduced phospho-S6K and phospho-4E-BP1 |
| Quantified Difference | BRD5631 induces autophagy without suppressing mTOR signaling, whereas PI-103 suppresses mTOR activity |
| Conditions | HeLa cells stably expressing GFP-LC3; 4-hour treatment; fluorescence microscopy with automated image analysis; immunoblot for phospho-S6K and phospho-4E-BP1 |
Why This Matters
Selecting BRD5631 over mTOR inhibitors (e.g., PI-103, rapamycin) enables researchers to dissect autophagy-dependent phenotypes without the confounding variables of mTOR-mediated growth arrest and metabolic reprogramming.
- [1] Kuo SY, Castoreno AB, Aldrich LN, Lassen KG, Goel G, Dancik V, et al. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. Proc Natl Acad Sci U S A. 2015 Jul 20;112(31):E4281–E4287. View Source
